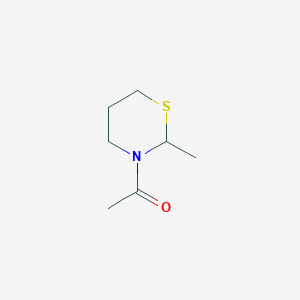
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone, also known as MTE, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. MTE is a heterocyclic compound that contains a thiazine ring and a ketone functional group.
Mechanism Of Action
The mechanism of action of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and cell division, and its inhibition can lead to cell death.
Biochemical And Physiological Effects
Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. One area of interest is the development of new cancer therapies based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo.
Another area of interest is the development of new materials based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Thiazine-based polymers have unique properties that make them suitable for a variety of applications, and further research is needed to explore their potential uses.
Finally, there is potential for the development of new water quality monitoring tools based on 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone. Further studies are needed to optimize its selectivity and sensitivity for the detection of specific heavy metal ions in water.
In conclusion, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been studied for its potential use in medicinal chemistry, materials science, and environmental science. Further research is needed to fully understand its mechanism of action and to explore its potential uses in these fields.
Synthesis Methods
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be synthesized through the reaction of 2-amino-1,3-thiazine with acetic anhydride and methyl iodide. The reaction produces 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone as a white crystalline solid with a melting point of 88-89°C. The synthesis of 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is relatively simple and can be performed using standard laboratory equipment.
Scientific Research Applications
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In materials science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been studied for its potential use as a building block in the synthesis of new materials. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be used to synthesize thiazine-based polymers, which have unique properties that make them suitable for a variety of applications, such as drug delivery and sensing.
In environmental science, 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone has been investigated for its potential use as a sensor for the detection of heavy metal ions in water. 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone can be modified to selectively bind to specific heavy metal ions, making it a promising candidate for the development of new water quality monitoring tools.
properties
CAS RN |
118515-27-8 |
|---|---|
Product Name |
1-(2-Methyl-1,3-thiazinan-3-yl)ethanone |
Molecular Formula |
C7H13NOS |
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |
InChI Key |
IPADAWRUMRMPOX-UHFFFAOYSA-N |
SMILES |
CC1N(CCCS1)C(=O)C |
Canonical SMILES |
CC1N(CCCS1)C(=O)C |
synonyms |
2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
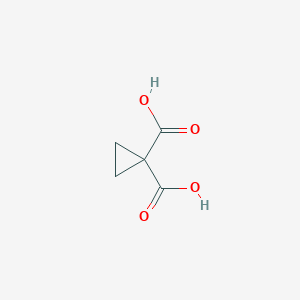
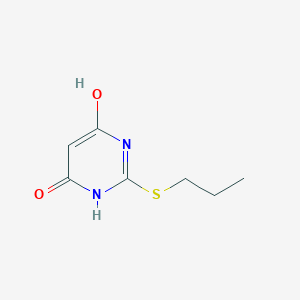
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
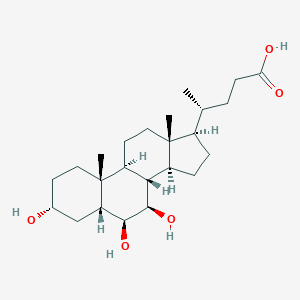
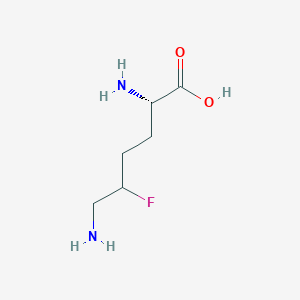
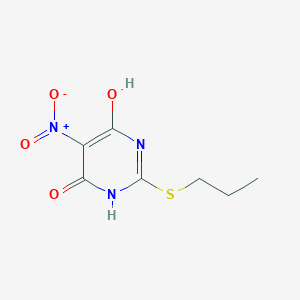
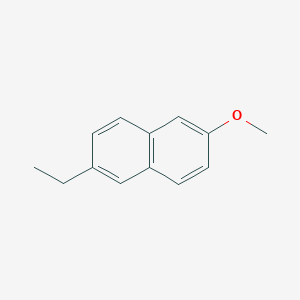
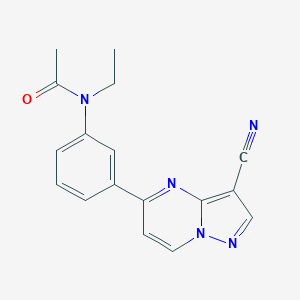
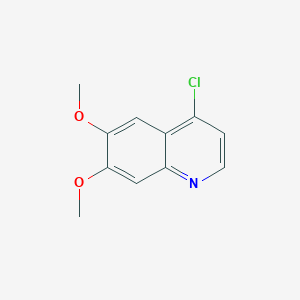
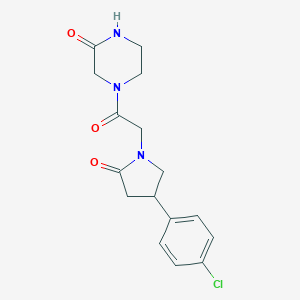
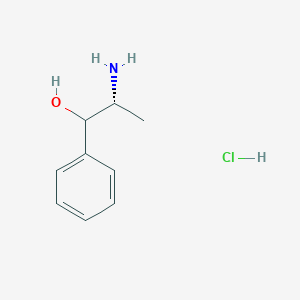
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)